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Compound of Interest

Compound Name: IPN60090 dihydrochloride

Cat. No.: B15577455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two clinical-

stage glutaminase-1 (GLS-1) inhibitors, IPN60090 (also known as IACS-6274) and

telaglenastat (CB-839). Both compounds are under investigation for the treatment of various

cancers and share a common mechanism of action by targeting tumor cell metabolism through

the inhibition of glutamine conversion to glutamate.[1][2] This document summarizes key

pharmacokinetic data from clinical trials, outlines the experimental protocols used, and

visualizes the targeted metabolic pathway.

Quantitative Pharmacokinetic Data
The following table summarizes the key human pharmacokinetic parameters for IPN60090 and

telaglenastat, derived from Phase I clinical trials. These data provide a snapshot of the

absorption, distribution, metabolism, and excretion properties of each inhibitor at their

respective recommended Phase II doses (RP2D).
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Pharmacokinetic
Parameter

IPN60090 (IACS-6274) Telaglenastat (CB-839)

Dose 180 mg BID 800 mg BID

Cmax 45.8 ± 18.6 µM 1496 ng/mL

Tmax Not Reported 4.0 hours

AUC (0-12hr) 382.48 ± 159.27 hµM 7430 ng/mLhr

Half-life (t½) ~12 hours 4.2 hours (mean)

Clinical Trial NCT03894540 NCI-10218

Patient Population Advanced Solid Tumors
IDH-mutant Grade 2/3

Astrocytoma

Mechanism of Action: Targeting Glutamine
Metabolism
Both IPN60090 and telaglenastat are potent and selective inhibitors of glutaminase-1 (GLS-1),

a key mitochondrial enzyme in cancer metabolism.[1][2] Many tumor cells become dependent

on glutamine as a primary source of carbon for energy production and the synthesis of

essential macromolecules.[1] By blocking GLS-1, these inhibitors prevent the conversion of

glutamine to glutamate, thereby disrupting the tricarboxylic acid (TCA) cycle and other critical

cellular processes that fuel cancer cell proliferation and survival.[1]
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Figure 1: Inhibition of glutamine metabolism by IPN60090 and telaglenastat.

Experimental Protocols
The pharmacokinetic data presented in this guide were obtained from early-phase clinical trials.

The methodologies employed in these studies are crucial for interpreting the results.

IPN60090 (IACS-6274) - NCT03894540
The pharmacokinetic profile of IPN60090 was characterized in a first-in-human, biomarker-

driven Phase I trial in patients with molecularly selected advanced solid tumors.[3]

Study Design: The trial utilized a Bayesian Optimal Interval (BOIN) design for dose

escalation.[3]

Dosing: Patients received IPN60090 orally twice daily (BID) at escalating doses.[3]

Pharmacokinetic Sampling: Serial blood samples were collected to determine the

pharmacokinetic profile.[3]
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Bioanalysis: While not explicitly stated in the abstract, plasma concentrations of the drug are

typically measured using validated bioanalytical methods such as liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Telaglenastat (CB-839) - NCI-10218 & NCT02071862
The pharmacokinetic data for telaglenastat was primarily derived from a Phase Ib study (NCI-

10218) in patients with IDH-mutant astrocytoma.[4] Additional details on PK sample collection

are available from the broader Phase I study NCT02071862.

Study Design: The NCI-10218 trial employed a standard 3+3 dose-escalation design to

determine the recommended Phase II dose.[4] The NCT02071862 was also a dose-

escalation and expansion study.

Dosing: Telaglenastat was administered orally twice daily (BID).[4]

Pharmacokinetic Sampling (NCT02071862): Pharmacokinetic samples were collected on

Days 1 and 15 of Cycle 1 at the following time points: pre-dose, 0.5, 1, 2, 4, 6, and 8 hours

post-dose.

Bioanalysis (NCT02071862): Plasma concentrations of telaglenastat were determined using

high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS).

Pharmacokinetic parameters were estimated using non-compartmental analysis.
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Figure 2: A generalized workflow for a Phase I pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

